2-[2-(Propan-2-yl)phenoxy]benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety linked to a phenoxy group that is further substituted with a propan-2-yl group. This compound has the molecular formula and a molecular weight of 256.30 g/mol. It is recognized for its potential applications in various scientific fields, particularly in organic synthesis and biological research .
2-[2-(Propan-2-yl)phenoxy]benzoic acid belongs to the class of benzoic acids and phenolic compounds. It exhibits properties typical of both functional groups, making it a versatile compound for further chemical modifications and applications in research.
The synthesis of 2-[2-(Propan-2-yl)phenoxy]benzoic acid typically involves several key steps:
The reaction conditions may vary based on the specific synthetic route chosen, but generally involve heating the reactants in a solvent like dimethyl sulfoxide (DMSO) or toluene at elevated temperatures (typically above 100 °C) to drive the reaction to completion .
The molecular structure of 2-[2-(Propan-2-yl)phenoxy]benzoic acid consists of:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C16H16O3 |
Molecular Weight | 256.30 g/mol |
InChI | InChI=1S/C16H16O3/c1-11(2) |
InChI Key | IXEXADDSRPAPMO-UHFFFAOYSA-N |
2-[2-(Propan-2-yl)phenoxy]benzoic acid can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and halogenating agents for substitution reactions. The specific conditions (temperature, solvent) significantly influence the reaction pathways and product distributions .
The mechanism of action for 2-[2-(Propan-2-yl)phenoxy]benzoic acid involves its interaction with biological targets, influencing various biochemical pathways. For instance, it may act as an inhibitor or modulator of enzyme activity, affecting metabolic processes within cells. The precise mechanisms are often context-dependent and require further investigation through experimental studies .
At room temperature, 2-[2-(Propan-2-yl)phenoxy]benzoic acid appears as a solid powder. Its solubility characteristics vary, typically being soluble in organic solvents while exhibiting limited solubility in water.
The compound demonstrates stability under normal storage conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in diverse chemical transformations, making it useful in synthetic chemistry .
The scientific uses of 2-[2-(Propan-2-yl)phenoxy]benzoic acid are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: